molecular formula C8H11ClO B13815993 2-Chloro-5,5-dimethylcyclohex-2-en-1-one CAS No. 61940-19-0

2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B13815993
CAS No.: 61940-19-0
M. Wt: 158.62 g/mol
InChI Key: YMXWDPCEPFALSL-UHFFFAOYSA-N
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Description

Significance and Contextual Importance of the Cyclohexenone Core in Chemical Research

The cyclohexenone framework is a foundational structural motif in organic chemistry, valued for its versatility as a synthetic intermediate. chemicalbook.com As an α,β-unsaturated ketone (enone), it possesses multiple reactive sites that can be selectively targeted to build molecular complexity. The core structure is a key component in numerous biologically active compounds and serves as a versatile building block in the synthesis of pharmaceuticals, fragrances, and complex natural products. chemicalbook.com

The reactivity of the cyclohexenone core is dominated by its conjugated system. It readily participates in a variety of cornerstone organic reactions, including:

Michael (1,4-conjugate) Addition: The electron-poor β-carbon is susceptible to attack by a wide range of nucleophiles.

Diels-Alder [4+2] Cycloaddition: The electron-deficient double bond can act as a dienophile, reacting with conjugated dienes to form bicyclic systems, a powerful method for constructing six-membered rings. cas.orgwikipedia.orgchemicalbook.com

Robinson Annulation: A tandem Michael addition followed by an intramolecular aldol (B89426) condensation, which is a classic method for forming new six-membered rings onto an existing structure. chemicalbook.com

The prevalence of the cyclohexenone ring in medicinal chemistry and natural product synthesis underscores its importance as a "privileged scaffold," a molecular framework that is frequently found to bind to multiple biological targets.

Historical Perspectives on Halogenated Cyclohexenone Compounds

The introduction of a halogen atom onto the cyclohexenone core significantly modifies its chemical properties and reactivity, giving rise to a class of compounds known as halogenated cyclohexenones. The study and application of these compounds have evolved with the broader field of organic synthesis. While simple α-haloketones have been known for over a century, the specific preparation and investigation of β-chloro-α,β-unsaturated ketones, such as 3-chloro-5,5-dimethylcyclohex-2-en-1-one, gained prominence with the development of more selective halogenating agents.

A key publication by Clark and Heathcock in 1976 detailed a robust method for the synthesis of various β-chloro-α,β-unsaturated ketones, including the title compound. This work provided a foundation for exploring the unique reactivity of this bifunctional system. The presence of the vinylic chloride introduces a new reaction pathway not available to simple enones: nucleophilic vinylic substitution. This allows for the displacement of the chlorine atom by various nucleophiles, providing a route to a diverse array of 3-substituted cyclohexenone derivatives. Kinetic studies have been performed to understand the mechanism and reactivity of this substitution process.

Scope and Research Focus on 3-Chloro-5,5-dimethylcyclohex-2-en-1-one

3-Chloro-5,5-dimethylcyclohex-2-en-1-one has been a subject of research primarily due to its utility as a versatile synthetic building block. nih.gov Its structure incorporates three key functional groups: a ketone, an electron-poor alkene (dienophile), and a reactive vinylic chloride. This combination allows for a sequence of selective chemical transformations, making it a valuable precursor for more complex molecular architectures.

Current research interest in this compound and its analogs centers on its application in:

Synthesis of Heterocyclic Compounds: It serves as a starting material for constructing fused ring systems and other heterocyclic structures of potential interest in materials science and medicinal chemistry. nih.gov

Precursor for Substituted Cyclohexenones: The vinylic chloride can be replaced via nucleophilic substitution or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a variety of aryl or alkyl groups at the 3-position.

Cycloaddition Reactions: Its electron-deficient nature makes it an effective dienophile for creating complex polycyclic frameworks.

The gem-dimethyl group at the 5-position provides steric bulk and prevents unwanted side reactions such as enolization at the 6-position, thereby simplifying its reactivity profile and enhancing its utility as a reliable synthetic intermediate.

Compound Data

Chemical and Physical Properties

Below are the key identifiers and physical properties for 3-Chloro-5,5-dimethylcyclohex-2-en-1-one.

PropertyValueReference(s)
IUPAC Name 3-chloro-5,5-dimethylcyclohex-2-en-1-one chemsynthesis.com
CAS Number 17530-69-7 prepchem.com
Molecular Formula C₈H₁₁ClO prepchem.com
Molecular Weight 158.63 g/mol prepchem.com
Appearance Colorless liquid
Boiling Point 94 °C (at 15 mmHg) 44-46 °C (at 0.1 mmHg) prepchem.comprepchem.com
Density 1.084 g/mL prepchem.com
InChI InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 chemsynthesis.com
InChIKey PJYTYJGMJDIKEJ-UHFFFAOYSA-N chemsynthesis.com
SMILES CC1(C)CC(=CC(=O)C1)Cl prepchem.com

Spectroscopic Data

The structural identity of 3-Chloro-5,5-dimethylcyclohex-2-en-1-one is confirmed by various spectroscopic methods. The data presented here are based on primary literature and spectral databases.

Spectrum TypeKey DataReference(s)
Infrared (IR) Major absorption bands at 3000, 1700 (C=O stretch), 1620 (C=C stretch), 1360, 1310, 1160, 1010, 910, 850 cm⁻¹ prepchem.com
Mass Spectrum Data available in the NIST Chemistry WebBook
¹H NMR Characterization data reported in foundational synthesis literature
¹³C NMR Characterization data reported in foundational synthesis literature

Research Findings: Synthesis and Reactivity

Synthesis

3-Chloro-5,5-dimethylcyclohex-2-en-1-one is most commonly and efficiently synthesized from 5,5-dimethylcyclohexane-1,3-dione, which is widely known as dimedone. The reaction converts one of the ketone groups of the enol tautomer into a vinylic chloride. Several chlorinating agents can be employed for this transformation.

A high-yield method involves the treatment of dimedone with oxalyl chloride in a solvent such as chloroform (B151607) or toluene (B28343). The reaction proceeds with vigorous gas evolution and, after heating, affords the desired product in yields often exceeding 90%.

An alternative, well-established procedure utilizes phosphorus pentachloride in chloroform. prepchem.com The mixture is heated to reflux, and after workup and purification by distillation under reduced pressure, the product is isolated. prepchem.com Phosphorus trichloride (B1173362) has also been used effectively for this conversion. icm.edu.pl

Chemical Reactivity

The synthetic utility of 3-chloro-5,5-dimethylcyclohex-2-en-1-one stems from the reactivity of its enone system, further enhanced by the vinylic chloride.

Nucleophilic Vinylic Substitution: A key reaction of this compound is the substitution of the chlorine atom by nucleophiles. This reaction is noteworthy as nucleophilic substitution at an sp²-hybridized carbon is generally less facile than at an sp³ carbon. However, in this system, the reaction is activated by the electron-withdrawing carbonyl group. A kinetic study of the reaction with piperidine (B6355638) in ethanol (B145695) and dimethylformamide confirmed that the substitution proceeds readily. The rate of reaction is influenced by the planarity of the vinyl-carbonyl skeleton.

Cycloaddition Reactions: As an electron-poor alkene (dienophile), the double bond of 3-chloro-5,5-dimethylcyclohex-2-en-1-one is primed to participate in Diels-Alder reactions with electron-rich dienes. This provides a direct route to highly substituted bicyclic adducts containing a chlorine atom and a gem-dimethyl bridge, which can be further functionalized.

Reactions at the Carbonyl Group and α-Position: While the conjugate addition and vinylic substitution pathways are often dominant, the carbonyl group can still undergo reactions typical of ketones. Furthermore, the methylene (B1212753) protons at the C-4 position are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles. A derivative of this compound has been shown to undergo aldol reactions with aldehydes, demonstrating the reactivity of the extended conjugated system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61940-19-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3

InChI Key

YMXWDPCEPFALSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=O)C1)Cl)C

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5,5 Dimethylcyclohex 2 En 1 One and Its Derivatives

Classical and Conventional Synthetic Routes

The traditional and most direct method for the synthesis of 2-chloro-5,5-dimethylcyclohex-2-en-1-one involves the chlorination of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. This approach leverages the reactivity of the dione (B5365651) to introduce a chlorine atom at the 2-position, leading to the formation of the desired α,β-unsaturated ketone.

Chlorination Reactions of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

The chlorination of dimedone can be achieved using a variety of chlorinating agents. Common reagents employed for this transformation include oxalyl chloride, phosphorus trichloride (B1173362), and phosphorus pentachloride. The reaction typically proceeds by converting one of the ketone groups of dimedone into a more reactive species, such as an enol ether or a vinyl chloride, which then facilitates the introduction of the second chlorine atom and subsequent elimination to form the conjugated system.

For instance, the reaction of dimedone with oxalyl chloride in a suitable solvent like toluene (B28343) is a known method for the preparation of this compound. Similarly, phosphorus-based chlorinating agents have been effectively utilized. The reaction with phosphorus trichloride in chloroform (B151607), upon heating, yields the desired product. Another established method involves the use of phosphorus pentachloride in a dry solvent, which also affords the target compound after a period of heating and subsequent workup.

Optimization of Reaction Conditions and Yields

The efficiency of the chlorination of dimedone is highly dependent on the reaction conditions, including the choice of chlorinating agent, solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Studies have shown that the choice of chlorinating agent significantly impacts the outcome of the reaction. For example, the use of oxalyl chloride has been reported to provide high yields of the desired product. The reaction conditions for different chlorinating agents have been explored to determine the optimal parameters for the synthesis. The following table summarizes some of the reported conditions and yields for the synthesis of this compound from dimedone.

Chlorinating AgentSolventReaction ConditionsYield (%)
Oxalyl chlorideTolueneHeated at 60-70°C for 30 min93
Phosphorus trichlorideChloroformRefluxed for 3 hours40
Phosphorus pentachlorideDry ChloroformRefluxed for 2.5 hours-

This table is for illustrative purposes and the yields can vary based on the specific experimental setup.

Modern and Catalytic Synthetic Approaches

In addition to classical methods, modern synthetic chemistry offers a range of catalytic and more sophisticated approaches for the synthesis and functionalization of this compound and its derivatives. These methods provide greater control over reactivity and allow for the introduction of a wider variety of functional groups.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For derivatives of this compound, where the chlorine atom acts as a leaving group, these reactions are particularly valuable for introducing new substituents at the 2-position.

Prominent examples of such reactions include the Suzuki and Heck couplings. The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the cyclohexenone ring.

The Heck reaction, on the other hand, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This methodology could be employed to introduce alkenyl substituents at the 2-position of the this compound scaffold, further expanding the diversity of accessible derivatives. The general catalytic cycle for these palladium-catalyzed reactions typically involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Aldol (B89426) Condensation Methodologies for Cyclohexenone Derivatization

The carbonyl group of this compound and its derivatives provides a reactive handle for further functionalization through reactions such as the aldol condensation. wikipedia.org This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.

Both intramolecular and intermolecular aldol condensations can be envisioned for the derivatization of cyclohexenone systems. For instance, a derivative of this compound bearing a suitable carbonyl-containing side chain could undergo an intramolecular aldol condensation to form a bicyclic or polycyclic ring system. youtube.comyoutube.com

Alternatively, intermolecular or crossed aldol condensations with other aldehydes or ketones can be employed to introduce a variety of substituents at the α-position to the carbonyl group. youtube.comkhanacademy.org The outcome of these reactions can be controlled by the careful choice of reaction conditions, such as the base and temperature, to favor either the aldol addition product or the condensed α,β-unsaturated product.

Advanced Halogenation Protocols, including C(sp²)-H Bond Chlorination

Recent advancements in synthetic methodology have led to the development of more direct and selective halogenation techniques. One such approach is the direct C(sp²)–H bond chlorination, which offers an alternative to the traditional methods that rely on the functionalization of pre-existing groups. nih.gov While the direct C(sp²)–H chlorination of 3,3-dimethylcyclohexenone has not been specifically detailed, the principles of this methodology could be applied to this system.

These advanced protocols often utilize transition metal catalysts or radical-based approaches to achieve high regioselectivity. For instance, methods for the β-C-H halogenation of cyclic enones have been developed, which proceed via an umpolung of the β-carbon's reactivity. nih.gov Such strategies could potentially be adapted for the selective chlorination of the C(sp²)-H bond in a precursor to this compound, or for the introduction of additional halogen atoms in its derivatives. These modern halogenation methods often provide access to compounds that are difficult to synthesize using conventional approaches and can proceed under milder reaction conditions.

Green Chemistry Principles in the Synthesis of this compound Analogues

The integration of green chemistry principles into the synthesis of this compound analogues is driven by the need to reduce the environmental impact of chemical manufacturing. Key strategies include the use of alternative energy sources like microwave irradiation and the replacement of volatile organic solvents with more benign systems.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com This technique is particularly advantageous in the synthesis of heterocyclic compounds and their analogues, where it can significantly improve the efficiency of cyclocondensation, cycloaddition, and multicomponent reactions. semanticscholar.orgnih.gov

In the context of cyclohexenone synthesis, microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can minimize the formation of side products. nih.gov For instance, a one-pot, two-step synthesis of hydantoins from amino acids has been successfully demonstrated using microwave assistance in an aqueous medium. nih.gov This approach, which avoids the use of highly reactive and moisture-sensitive reagents, showcases the potential for microwave technology to enhance both the safety and efficiency of synthetic protocols. nih.gov The significant reduction in reaction time is a key advantage, as seen in various syntheses where reactions are completed in minutes under microwave irradiation compared to hours with conventional heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Reaction nih.gov

ParameterConventional MethodMicrowave-Assisted Method
Reaction TimeSeveral hours9-10 minutes
YieldModerateHigher
Green Metric (e.g., RME)LowerHigher
ProcessLess efficientMore efficient, greener

This table is illustrative, based on data for analogous heterocyclic syntheses. nih.gov

Solvent-Free or Aqueous Media Reaction Systems

The use of solvent-free conditions or aqueous media represents a cornerstone of green synthetic chemistry, aiming to eliminate the use of hazardous and volatile organic solvents (VOCs). researchgate.net Reactions performed in water or without any solvent can lead to simplified work-up procedures, reduced waste, and improved safety profiles. cmu.edu

For the synthesis of substituted cyclohexanones, cascade inter–intramolecular double Michael strategies have been successfully employed in the presence of aqueous potassium hydroxide (B78521) (KOH) using a phase transfer catalyst. nih.gov This methodology allows the reaction to proceed smoothly at room temperature, yielding highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov The biphasic reaction medium cleverly prevents unwanted side reactions, such as the saponification of ester groups, by keeping the starting material in the organic layer while the reaction is catalyzed in the aqueous phase. nih.gov

Solvent-free syntheses, often conducted by grinding solid reactants together, have also proven effective for reactions like the Claisen-Schmidt condensation to form chalcones, which are precursors to various cyclic compounds. researchgate.net These solid-state reactions can result in high yields and purity, often requiring only simple recrystallization for purification. researchgate.net

Table 2: Examples of Green Media in Cyclohexenone Analogue Synthesis

Reaction TypeMediaCatalystKey Advantage
Double Michael AdditionAqueous KOH / OrganicPhase Transfer CatalystHigh diastereoselectivity, avoids side reactions. nih.gov
Urech Hydantoin SynthesisWaterMicrowave IrradiationEnvironmentally friendly, rapid, chromatography-free. nih.gov
Chalcone SynthesisSolvent-Free (Grinding)Solid NaOHHigh yield, simple work-up, reduced waste. researchgate.net

Stereochemical Control and Regioselectivity in Synthetic Transformations

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis, as the biological activity of a molecule is often dependent on its specific isomer.

Stereochemical Control: The synthesis of polysubstituted cyclohexanones and cyclohexenones often requires enantioselective methods to produce a single, desired enantiomer. rsc.org Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is one such method to prepare optically active 4-hydroxy-2-cyclohexanone derivatives. mdpi.com The stereochemical outcome of these reactions can be highly sensitive to the structure of the cyclohexenone substrate. mdpi.com Furthermore, cascade reactions, such as the double Michael strategy mentioned earlier, can proceed with complete diastereoselectivity, leading to the formation of highly substituted cyclohexanones with a defined relative stereochemistry. nih.gov

Regioselectivity: In molecules with multiple reactive sites, such as dihalogenated cyclohexenones, directing a reaction to a specific position is a significant challenge. The synthesis of this compound itself can be part of a strategy to create distinct structural isomers. For example, dihalo-5,5-dimethyl-2-cyclohexenones can be synthesized as two different structural isomers. lookchem.com The subsequent reactions of these isomers, such as the Suzuki-Miyaura cross-coupling with aryl boronic acids, can be highly regioselective. lookchem.com This allows for the targeted synthesis of either 2-aryl-3-chloro-5,5-dimethyl-2-cyclohexenones or 3-aryl-2-chloro-5,5-dimethyl-2-cyclohexenones, depending on the starting isomer. lookchem.com The unambiguous confirmation of these structures often relies on techniques like single-crystal X-ray diffraction. lookchem.com This level of control is crucial for building molecular complexity and synthesizing specific, targeted analogues.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5,5 Dimethylcyclohex 2 En 1 One

Nucleophilic and Electrophilic Reactivity Studies

The electronic properties of 2-chloro-5,5-dimethylcyclohex-2-en-1-one, specifically the electron-withdrawing nature of the carbonyl group and the halogen substituent, dictate its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom in this compound is part of a vinyl chloride system. While typically less reactive than alkyl halides, this vinylic position can undergo nucleophilic substitution, particularly with strong nucleophiles or under catalytic conditions. The reaction mechanism often involves an addition-elimination pathway, facilitated by the electron-withdrawing effect of the adjacent carbonyl group. This activation allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines leads to the formation of enaminones, which are valuable synthetic intermediates. The general mechanism for such a substitution is initiated by the attack of the nucleophile on the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to yield the substituted product.

Electrophilic Addition and Cyclization Pathways

The double bond in the cyclohexenone ring is electron-deficient due to the conjugation with the carbonyl group, making it generally unreactive towards common electrophiles. However, electrophilic attack can be induced under specific conditions, or if the substrate is modified to enhance its nucleophilicity. Intramolecular electrophilic cyclization can occur in derivatives of this compound that contain a suitably positioned nucleophilic group. nih.gov These reactions are often promoted by Lewis acids or other electrophilic reagents and can lead to the formation of various fused or bridged ring systems. nih.gov The precise pathway and product of such cyclizations are highly dependent on the nature of the tethered nucleophile and the reaction conditions employed.

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Conjugate Addition Reactions

The α,β-unsaturated ketone moiety in this compound is a classic Michael acceptor. It can undergo conjugate addition (or 1,4-addition) with a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the enone system.

Organocuprates, derived from Grignard reagents or organolithium compounds, are particularly effective for delivering carbon nucleophiles in a 1,4-fashion. mdpi.comrug.nlrsc.org The reaction with Grignard reagents, often in the presence of a copper catalyst, can introduce a variety of alkyl and aryl groups at the β-position. mdpi.comrug.nlrsc.org Similarly, soft nucleophiles like thiols can readily add to the β-carbon in a thia-Michael addition, often catalyzed by a base. rsc.orgscience.govsrce.hr

Below is a representative table of potential conjugate addition reactions with this compound based on the general reactivity of similar enone systems.

Nucleophile (Michael Donor)Reagent ExampleCatalystProduct Type
Organocuprate(CH₃)₂CuLi-3-Methyl-2-chloro-5,5-dimethylcyclohexan-1-one
Grignard ReagentC₆H₅MgBrCu(I) salt3-Phenyl-2-chloro-5,5-dimethylcyclohexan-1-one
ThiolC₂H₅SHBase (e.g., Et₃N)3-(Ethylthio)-2-chloro-5,5-dimethylcyclohexan-1-one

Diels-Alder Reactions

In the context of the Diels-Alder reaction, this compound can act as a dienophile. wikipedia.org The electron-withdrawing nature of the carbonyl group and the chlorine atom activates the double bond for [4+2] cycloaddition with a conjugated diene. wikipedia.org These reactions provide a direct route to bicyclic systems with a six-membered ring fused to the original cyclohexenone core.

The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the formation of the endo product due to secondary orbital interactions. The regioselectivity with unsymmetrical dienes is also predictable based on the electronic nature of the substituents on both the diene and the dienophile. For example, in a reaction with an electron-rich diene like isoprene, the major product would be the "para" adduct.

A notable example of a diene that could be used in such a reaction is cyclopentadiene, which would lead to the formation of a bridged bicyclic adduct. academie-sciences.frrsc.orgmit.edu The reaction conditions, including temperature and the use of Lewis acid catalysts, can significantly influence the reaction rate and selectivity. researchgate.net

Alkylation and Arylation Reactions

Recent studies have demonstrated the utility of halogenated 5,5-dimethyl-2-cyclohexenones in palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura cross-coupling has been successfully employed for the regioselective arylation of dihalo-5,5-dimethyl-2-cyclohexenones. This methodology allows for the introduction of a wide range of aryl groups at either the C2 or C3 position of the cyclohexenone ring, depending on the starting dihalo-isomer.

In a study involving the reaction of dihalo-5,5-dimethyl-2-cyclohexenones with various aryl boronic acids, eighteen novel 2-aryl-3-chloro- and 3-aryl-2-chloro-5,5-dimethyl-2-cyclohexenones were synthesized in high yields (90-95%). These reactions were carried out under palladium catalysis and demonstrate a powerful method for the functionalization of the chloro-cyclohexenone core.

The table below summarizes the results of the Suzuki-Miyaura cross-coupling reaction between a dihalo-5,5-dimethyl-2-cyclohexenone and a selection of aryl boronic acids.

EntryAryl Boronic AcidProductReaction Duration (hrs)Yield (%)
14-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-chloro-5,5-dimethyl-2-cyclohexenone392
24-Methylphenylboronic acid2-(4-Methylphenyl)-3-chloro-5,5-dimethyl-2-cyclohexenone2.590
34-Fluorophenylboronic acid2-(4-Fluorophenyl)-3-chloro-5,5-dimethyl-2-cyclohexenone3.593
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-3-chloro-5,5-dimethyl-2-cyclohexenone491
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-3-chloro-5,5-dimethyl-2-cyclohexenone4.590
6Naphthalen-2-ylboronic acid2-(Naphthalen-2-yl)-3-chloro-5,5-dimethyl-2-cyclohexenone394

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Chloro 5,5 Dimethylcyclohex 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their connectivity, and their spatial relationships. For 2-Chloro-5,5-dimethylcyclohex-2-en-1-one, one would expect to observe distinct signals for the vinyl proton, the methylene (B1212753) protons adjacent to the carbonyl group and the gem-dimethyl group. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbonyl and the double bond. Spin-spin coupling patterns would reveal the neighboring protons for each signal, helping to piece together the cyclohexene (B86901) ring structure.

Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH---------
-CH₂-C=O---------
-CH₂-C(CH₃)₂---------
-C(CH₃)₂---------

Hypothetical ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O---
C-Cl---
=C-H---
C(CH₃)₂---
CH₂ (adjacent to C=O)---
CH₂ (adjacent to C(CH₃)₂)---
C(CH₃)₂---

To unambiguously assign all proton and carbon signals and to confirm the connectivity, advanced NMR techniques would be employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would reveal proton-proton and proton-carbon correlations, respectively, providing definitive evidence for the molecular structure.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the α,β-unsaturated ketone system. A strong absorption band for the C=O stretching vibration would be observed, typically in the range of 1660-1685 cm⁻¹. The C=C stretching vibration would likely appear around 1600-1640 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations would also be present.

Hypothetical FT-IR Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)---Strong
C=C (Alkene)---Medium
C-Cl (Chloro)---Medium-Strong
C-H (sp³)---Medium
C-H (sp²)---Medium-Weak

Raman spectroscopy would provide complementary information to FT-IR. The C=C double bond, being a more polarizable bond, would be expected to show a strong signal in the Raman spectrum. The C=O bond would also be Raman active. This technique could be particularly useful for studying this compound in aqueous solutions, where water absorption can interfere with FT-IR measurements.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) provide critical data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical analysis, the compound is volatilized and separated from a mixture before being ionized, most commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks, which serve as a molecular fingerprint.

The mass spectrum of this compound is characterized by its molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a pair of peaks at m/z 158 and m/z 160. The base peak, or the most intense peak in the spectrum, corresponds to the most stable fragment ion formed.

Key fragmentation pathways for this compound include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond results in a fragment ion at m/z 123.

Loss of Carbon Monoxide: A characteristic fragmentation of cyclic ketones is the elimination of a neutral CO molecule, leading to a fragment.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a retro-Diels-Alder fragmentation, breaking the ring into smaller, stable fragments.

Loss of a Methyl Group: Fragmentation can also occur via the loss of a methyl radical (·CH₃) from the gem-dimethyl group.

Table 1. Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
m/z ValueProposed Fragment IonFragmentation Pathway
158/160[C₈H₁₁ClO]⁺Molecular Ion (M⁺)
123[C₈H₁₁O]⁺Loss of ·Cl
102/104[C₅H₇Cl]⁺Retro-Diels-Alder Reaction
143/145[C₇H₈ClO]⁺Loss of ·CH₃

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is utilized to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental formula of the compound. The theoretical exact mass of this compound (C₈H₁₁³⁵ClO) is calculated to be 158.0498 Da. chemistnotes.com An experimental HRMS measurement confirming this value would verify the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 2. HRMS Data for this compound
ParameterValue
Molecular FormulaC₈H₁₁ClO
Theoretical Exact Mass (³⁵Cl)158.0498427 Da chemistnotes.com
Nominal Mass158 g/mol

X-ray Crystallography for Solid-State Structural Determination

While a published single-crystal X-ray structure for this compound is not available in common crystallographic databases, this section describes the methodology that would be employed for its solid-state structural determination.

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of spots is collected on a detector as the crystal is rotated.

The key steps in the process include:

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice, and to assign the crystal system (e.g., monoclinic, orthorhombic).

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a range of angles. The intensities of the reflections are measured.

Structure Solution: The collected data is used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms in the asymmetric unit can be determined.

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal displacement parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction patterns.

A successful refinement would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact three-dimensional conformation of the molecule in the solid state.

Table 3. Typical Parameters Determined from Single-Crystal X-ray Diffraction
ParameterDescription
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the repeating unit cell.
Atomic Coordinates (x, y, z)The precise position of each atom in the asymmetric unit.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between bonds.
Molecular ConformationThe overall shape of the molecule, including ring puckering.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Based on the refined crystal structure data (in a .cif file), Hirshfeld surface analysis could be performed to visualize and quantify intermolecular interactions within the crystal lattice. This computational method maps the electron distribution of a molecule within the crystal, providing insights into how molecules pack together.

The Hirshfeld surface is mapped with properties such as:

d_norm : A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

Shape Index: This property reveals the shape of the surface, which can identify characteristic π-π stacking interactions.

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. As an α,β-unsaturated ketone, this compound is expected to exhibit two characteristic absorption bands.

π→π* Transition: A high-intensity absorption band corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is characteristic of the conjugated C=C-C=O system.

n→π* Transition: A lower-intensity absorption band at a longer wavelength, resulting from the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital.

The position of the maximum absorption (λ_max) for the π→π* transition can be estimated using the Woodward-Fieser rules. pharmaxchange.info For a six-membered cyclic enone, the calculation is as follows:

Base value for a six-membered enone: 215 nm. youtube.com

Increment for an α-chloro substituent: +15 nm. libretexts.org

Increment for a β-alkyl substituent (ring residue): +12 nm.

The calculated λ_max for the π→π* transition is therefore approximately 242 nm. The n→π* transition would be expected to appear at a longer wavelength, typically in the range of 300-330 nm.

Table 4. Calculated and Expected UV-Vis Absorption Data
Electronic TransitionCalculated/Expected λ_maxExpected Intensity
π→π~242 nmHigh (ε > 10,000)
n→π~300-330 nmLow (ε < 100)

Computational and Theoretical Investigations of 2 Chloro 5,5 Dimethylcyclohex 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and three-dimensional arrangement of atoms within a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for 2-Chloro-5,5-dimethylcyclohex-2-en-1-one would typically involve determining the ground-state electron density to derive properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations help in understanding the molecule's stability, and potential sites for electrophilic and nucleophilic attack.

Optimization of Molecular Structures and Conformational Analysis

The molecular structure of this compound can be optimized using computational methods to find the most stable three-dimensional arrangement of its atoms. Conformational analysis would be performed to identify different possible spatial arrangements (conformers) of the molecule and to determine their relative energies. For a cyclic system like this, identifying the most stable ring conformation is a key aspect of this analysis.

Modeling of Molecular Interactions and Supramolecular Assemblies

Understanding how molecules interact with each other is crucial for predicting their behavior in the solid state and in solution.

Energy Framework Analysis of Crystal Packing

Should a crystal structure of this compound be determined, energy framework analysis could be employed to visualize and quantify the intermolecular interaction energies within the crystal lattice. This analysis helps in understanding the strength and nature of the packing, distinguishing between electrostatic, dispersion, and repulsion contributions to the total interaction energy.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze close intermolecular contacts, such as hydrogen bonds and other van der Waals interactions, which govern the crystal packing.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical methods can also be used to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions. For this compound, this could involve calculating reactivity indices derived from DFT to predict how it might react with other chemical species. Furthermore, computational modeling can be used to map out the potential energy surfaces of its reactions, identifying transition states and intermediates to provide a detailed understanding of the reaction pathways.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, identifying the most plausible pathways from reactants to products. smu.edursc.org This involves locating stationary points, such as minima corresponding to reactants, products, and intermediates, as well as first-order saddle points, which represent transition states. ucsb.edu The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. youtube.com

For a molecule like this compound, reaction pathway modeling could be employed to study various transformations, such as nucleophilic substitution at the chlorinated carbon, reactions at the carbonyl group, or cycloaddition reactions. Density Functional Theory (DFT) is a commonly used method for these calculations, offering a good balance between accuracy and computational cost. e3s-conferences.org By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the feasibility of a proposed reaction mechanism. youtube.com

Transition state analysis further involves characterizing the geometry of the transition state and analyzing its vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The unified reaction valley approach (URVA) can be used to analyze the reaction path in detail, dividing it into distinct phases that describe the chemical changes occurring, such as bond formation and cleavage. smu.edu

Table 1: Hypothetical Reaction Pathway Data for a Nucleophilic Attack on this compound

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol)0.015.2-5.8
Key Interatomic Distance (Å)3.5 (Nu-C)2.1 (Nu-C)1.5 (Nu-C)
Imaginary Frequency (cm⁻¹)N/A-350N/A

Note: This table is illustrative and based on typical values for such reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be located on the π-system of the enone, which is the region of highest electron density and thus most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon-carbon double bond and the carbonyl carbon, indicating the sites for nucleophilic attack. youtube.com The presence of the electron-withdrawing chlorine atom would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. youtube.com

Computational methods like DFT can be used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net This information is crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-2.5
HOMO-LUMO Gap4.3

Note: These values are hypothetical and representative of what might be obtained from DFT calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov For this compound, theoretical predictions of its NMR, IR, and Raman spectra can be compared with experimental data to confirm its structure.

Density Functional Theory (DFT) calculations have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. mdpi.comrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy. nrel.gov

Similarly, the vibrational frequencies observed in IR and Raman spectroscopy can be calculated computationally. researchgate.netresearchgate.net After geometry optimization, a frequency calculation is performed, which provides the vibrational modes and their corresponding intensities. nih.gov These calculated spectra can be invaluable in assigning the peaks in experimental spectra to specific molecular vibrations.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O195.2
C-Cl130.5
C=C-Cl145.8
C(CH₃)₂35.1
CH₂50.3
CH₃28.4

Note: This table is illustrative and based on typical chemical shifts for similar functional groups.

Charge Density Distribution and Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule. amercrystalassn.orgwikipedia.org This approach, developed by Richard Bader, allows for the partitioning of a molecule into atomic basins and the characterization of the chemical bonds between them. wiley-vch.demuni.cz

Topological analysis of the electron density, ρ(r), involves locating critical points where the gradient of the electron density is zero. wiley-vch.de Bond critical points (BCPs) are of particular interest, as they are found between two bonded atoms. The value of the electron density at a BCP and the sign of its Laplacian, ∇²ρ(r), provide information about the nature of the bond. researchgate.net A negative Laplacian indicates a shared-shell interaction, typical of covalent bonds, while a positive Laplacian suggests a closed-shell interaction, such as in ionic bonds or van der Waals interactions. researchgate.net

For this compound, QTAIM analysis could be used to quantify the covalent character of the C-Cl bond, investigate the nature of the bonding within the cyclohexenone ring, and analyze any non-covalent interactions that may be present. wikipedia.orgresearchgate.net Electron density maps can visually represent the distribution of charge throughout the molecule. researchgate.netproteopedia.org

Investigation of Molecular Polarity and Optical Behavior

The molecular polarity of a compound is determined by its dipole moment, which arises from an uneven distribution of electron density. nih.gov Computational methods can accurately predict the dipole moment of a molecule, providing insight into its solubility and intermolecular interactions. researchgate.netkoreascience.kr For this compound, the presence of the electronegative chlorine and oxygen atoms is expected to result in a significant dipole moment.

The interaction of a molecule with an external electric field can be described by its polarizability and hyperpolarizability, which are related to its linear and nonlinear optical (NLO) properties, respectively. nasa.govtcichemicals.com Organic molecules with extended π-systems and strong electron donor and acceptor groups can exhibit large hyperpolarizabilities, making them candidates for NLO materials. ymerdigital.comnih.govrsc.org While this compound does not possess the typical features of a high-performance NLO chromophore, computational studies could quantify its polarizability and hyperpolarizability to assess any potential for NLO applications. researchgate.net

Table 4: Predicted Molecular Properties of this compound

PropertyPredicted Value
Dipole Moment (Debye)3.5
Mean Polarizability (a.u.)85.2
First Hyperpolarizability (a.u.)15.7

Note: These values are hypothetical and serve as examples of what could be determined through computational analysis.

Applications of 2 Chloro 5,5 Dimethylcyclohex 2 En 1 One in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

While functionalized cyclohexenones are pivotal in organic synthesis, serving as key intermediates for a variety of complex molecules, the specific contributions of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one are not well-documented. The presence of the chloro substituent offers a reactive handle for cross-coupling reactions or nucleophilic substitutions, and the enone moiety is a classic Michael acceptor and dienophile. However, the interplay of these functional groups in the context of the gem-dimethyl substitution, which can influence steric hindrance and reaction pathways, has not been a significant focus of published research.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves the reaction of cyclic ketones or their derivatives with various nucleophiles. In principle, this compound could serve as a precursor for various fused or spiro-heterocycles. For instance, reaction with binucleophiles could lead to the formation of pyrazoles, isoxazoles, or pyrimidines fused to the cyclohexene (B86901) ring. However, specific examples and detailed methodologies for such transformations involving this particular compound are not readily found in the surveyed literature.

Construction of Spirobicyclic and Polycyclic Systems

The construction of spirobicyclic and polycyclic systems often utilizes annulation strategies or cycloaddition reactions. The cyclohexenone core of the title compound is a potential candidate for Diels-Alder reactions, acting as a dienophile to form polycyclic adducts. Additionally, its functional groups could be manipulated to facilitate intramolecular cyclizations leading to spirocycles. While there is extensive literature on the use of cyclohexenones in such constructions, specific studies detailing the reactivity and stereochemical outcomes for this compound are absent.

Strategies for Natural Product Synthesis Utilizing the Cyclohexenone Moiety

The cyclohexenone moiety is a common structural motif in a vast array of natural products, including terpenoids and alkaloids. Consequently, substituted cyclohexenones are valuable starting materials in total synthesis. While it is plausible that this compound could be a strategic starting material for certain natural products, no published synthetic routes explicitly detailing its use have been identified.

Development of Stereoselective Synthetic Transformations

The development of stereoselective transformations involving α,β-unsaturated ketones is a cornerstone of modern organic synthesis. Methods such as stereoselective conjugate additions, aldol (B89426) reactions, and reductions are frequently employed. The gem-dimethyl group at the 5-position of this compound could potentially influence the stereochemical course of such reactions. However, a lack of dedicated studies on this substrate means that its behavior in asymmetric catalysis and the stereochemical outcomes of its reactions are not established in the literature.

Derivatives and Analogues of 2 Chloro 5,5 Dimethylcyclohex 2 En 1 One: Synthesis and Comparative Studies

Synthesis of Structurally Modified 2-Chloro-5,5-dimethylcyclohex-2-en-1-one Derivatives

The synthesis of derivatives of this compound often begins with dimedone (5,5-dimethylcyclohexane-1,3-dione), a versatile precursor. Various synthetic strategies have been developed to introduce different functional groups onto the cyclohexenone scaffold.

The introduction of additional halogen atoms to the this compound framework yields dihalo-substituted analogues, which are valuable precursors for further functionalization, particularly in cross-coupling reactions. A key strategy involves the synthesis of structural isomers such as 2-bromo-3-chloro- and 3-bromo-2-chloro-5,5-dimethyl-2-cyclohexenones.

The synthesis of these dihalo compounds can be achieved from dimedone. For instance, the preparation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione and 2-chloro-5,5-dimethylcyclohexane-1,3-dione can be accomplished by reacting dimedone with an N-halosuccinimide (NBS or NCS) in the presence of an acid catalyst like p-toluenesulfonic acid. These intermediates can then be further halogenated or converted to the target dihalo-cyclohexenones. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in these compounds is a key feature that allows for regioselective transformations.

Table 1: Synthesis of Halo-Substituted Precursors from Dimedone

Aryl and heteroaryl substituted derivatives of this compound are synthesized with high efficiency using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly effective for this purpose, utilizing the dihalo-5,5-dimethyl-2-cyclohexenone isomers as substrates.

By exploiting the greater reactivity of the C-Br bond compared to the C-Cl bond, regioselective substitution can be achieved. For example, reacting 2-bromo-3-chloro-5,5-dimethyl-2-cyclohexenone with an aryl boronic acid in the presence of a palladium catalyst selectively replaces the bromine atom, yielding a 2-aryl-3-chloro-5,5-dimethyl-2-cyclohexenone. Similarly, the 3-bromo-2-chloro isomer provides 3-aryl-2-chloro-5,5-dimethyl-2-cyclohexenones. These reactions typically proceed in high yields (90-95%) and are compatible with a variety of aryl boronic acids bearing different substituents.

The general reaction conditions involve a palladium catalyst such as Pd(dppf)₂Cl₂, a base like potassium carbonate, and a solvent such as 1,4-dioxane, with the reaction mixture being heated under an inert atmosphere.

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Derivatives

Enaminone derivatives of this compound are another important class of analogues. These compounds contain an enamine functional group adjacent to the carbonyl group and are valuable intermediates in the synthesis of various heterocyclic compounds. The synthesis of enaminones can be achieved through the condensation of a 1,3-dicarbonyl compound, such as dimedone, with a primary or secondary amine.

Several methods have been developed for the synthesis of enaminones, including catalyst-free procedures in solvents like ethanol (B145695), as well as microwave-assisted and solvent-free reactions using catalysts such as T3P® (propylphosphonic anhydride). These methods offer advantages such as shorter reaction times, high yields, and environmentally benign conditions. For example, the reaction of dimedone with various anilines in the presence of formic acid provides a straightforward route to 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones. These enaminones can then be further functionalized. For instance, subsequent halogenation can introduce a chloro or iodo group at the 2-position.

Table 3: Methods for the Synthesis of Enaminone Derivatives from Dimedone

Comparative Analysis of Reactivity and Chemical Transformations of Analogues

The different substituents on the cyclohexenone ring significantly influence the reactivity and the types of chemical transformations these analogues can undergo.

Halo-Substituted Analogues : The presence of two different halogen atoms, as in 2-bromo-3-chloro-5,5-dimethyl-2-cyclohexenone, is the basis for their regioselective reactivity. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact, providing a handle for further synthetic manipulations. These dihalo derivatives are primarily used as electrophiles in cross-coupling reactions.

Aryl and Heteroaryl Substituted Derivatives : In these analogues, the aryl or heteroaryl group is directly attached to the cyclohexenone ring. The reactivity of the remaining chloro group is generally lower than that of a bromo group in similar positions. These compounds can undergo further nucleophilic substitution reactions at the chloro-substituted carbon, although this typically requires harsher conditions. The aryl substituent itself can also participate in reactions, such as electrophilic aromatic substitution, depending on its nature.

Enaminone Derivatives : Enaminones exhibit a unique reactivity pattern due to the presence of the conjugated N-C=C-C=O system. This extended conjugation makes them versatile intermediates. The enamine nitrogen can act as a nucleophile, and the α-carbon of the enamine can also exhibit nucleophilic character. Enaminones derived from dimedone are known to react with electrophiles like aldehydes. For instance, reaction with formaldehyde (B43269) can lead to the formation of methylenebisenaminone derivatives and subsequently to complex heterocyclic structures like acridinediones. They can also undergo reactions with other electrophiles, such as carbon disulfide, followed by alkylation.

In a comparative sense, the halo-substituted analogues are primarily precursors for building more complex structures through cross-coupling. The aryl-substituted derivatives are the products of such couplings and have a different set of potential transformations. The enaminone derivatives possess a more complex reactivity profile due to the ambident nucleophilic nature of the enaminone system, making them suitable for the synthesis of a wide array of nitrogen-containing heterocycles.

Structure-Reactivity Relationship Studies in Derivatives

The relationship between the structure of these derivatives and their reactivity is governed by the electronic and steric effects of the substituents on the cyclohexenone ring.

Electronic Effects : The nature of the substituent at the 2- and 3-positions has a profound impact on the electron density of the cyclohexenone ring.

Halogens (Cl, Br) are electron-withdrawing through the inductive effect, which deactivates the double bond towards electrophilic attack but can activate the carbonyl carbon for nucleophilic attack.

Aryl groups can be either electron-donating or electron-withdrawing depending on the substituents on the aromatic ring. An electron-donating group on the aryl ring will increase the electron density of the cyclohexenone system, potentially affecting its reactivity in cycloaddition or reduction reactions. Conversely, an electron-withdrawing group will decrease the electron density.

The amino group in enaminones is strongly electron-donating through resonance, which significantly increases the electron density of the double bond and the carbonyl group. This makes the enaminone system more nucleophilic and reactive towards electrophiles.

Steric Effects : The size of the substituents at the 2- and 3-positions can influence the accessibility of the reactive sites. Large aryl groups can sterically hinder the approach of reagents to the adjacent carbonyl group or the double bond. This can affect the rate and stereochemical outcome of reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.